3-Hydroxy-4-sulfo-2-naphthoic acid
Description
Contextualization within Azo Dye Chemistry and Naphthalene (B1677914) Derivatives
Naphthalene derivatives are fundamental building blocks in the synthesis of a wide array of industrial and research chemicals, most notably azo dyes. Hydroxynaphthoic acids, in particular, serve as crucial coupling components in the synthesis of azo dyes. The hydroxyl group activates the naphthalene ring system for electrophilic substitution by a diazonium salt, while the carboxylic acid and sulfonic acid groups modulate the solubility and dyeing properties of the final dye molecule.
The general reaction for the formation of an azo dye involves the coupling of a diazotized aromatic amine with an activated aromatic compound, such as a hydroxynaphthoic acid. The sulfonic acid group (-SO₃H) in 3-Hydroxy-4-sulfo-2-naphthoic acid is a key feature that imparts water solubility to the resulting dyes, a critical property for their application in the textile industry. While specific azo dyes synthesized directly from this compound are not widely documented in publicly available literature, its structural similarity to other well-known coupling components, such as G-acid (2-naphthol-6,8-disulfonic acid) and R-acid (2-naphthol-3,6-disulfonic acid), suggests its potential utility in creating dyes with specific shades and fastness properties. The position of the sulfo group at the 4-position, adjacent to the hydroxyl group, can also influence the final color and the chelating properties of the resulting dye molecule, particularly in the formation of metal-complex dyes.
Significance in Advanced Analytical and Materials Science Disciplines
The multifaceted nature of this compound lends itself to significant applications in both analytical and materials science. The presence of multiple functional groups allows for a range of chemical interactions and detection possibilities.
In analytical science, the intrinsic fluorescence of the naphthalene ring system, which can be modulated by the substituent groups, makes this compound and its derivatives potential candidates for spectrofluorimetric analysis. For instance, the formation of ternary complexes of similar hydroxynaphthoic acids with metal ions and cyclodextrins has been shown to enhance fluorescence intensity, providing a basis for sensitive and selective analytical methods. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in the structural elucidation of sulfonated naphthalene derivatives. Studies on related isomers, such as 1-hydroxy-4-sulfo-2-naphthoic acid, have utilized ¹H and ¹³C NMR to determine the precise chemical shifts and coupling constants, providing a theoretical framework for the analysis of this compound. researchgate.net
In the field of materials science, sulfonated naphthalene derivatives are of interest for the development of new polymers and functional materials. The sulfonic acid group can be used to introduce ion-exchange properties into a polymer matrix, while the carboxylic acid and hydroxyl groups offer sites for polymerization and cross-linking. Research on related compounds has also explored their use as corrosion inhibitors, where the molecule can adsorb onto a metal surface and form a protective film. The aromatic structure and multiple functional groups of this compound suggest its potential as a building block for novel materials with tailored electronic, optical, or mechanical properties.
Evolution of Research Perspectives and Theoretical Frameworks
The study of naphthalene derivatives has evolved significantly with the advent of advanced computational and analytical techniques. Initially, research was heavily focused on the empirical synthesis and application of these compounds, particularly in the dye industry. The development of new dyes was often a process of trial and error.
In recent years, there has been a paradigm shift towards a more predictive and systematic approach. Theoretical frameworks, such as Density Functional Theory (DFT), are now routinely used to model the electronic structure and predict the properties of molecules like this compound. These computational studies can provide insights into the reactivity, spectral properties, and potential applications of a compound before it is synthesized, thus guiding experimental work and accelerating the discovery of new materials.
Structure
3D Structure
Properties
CAS No. |
6313-95-7 |
|---|---|
Molecular Formula |
C11H8O6S |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
3-hydroxy-4-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O6S/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |
InChI Key |
YWDMJJYGCZNXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 4 Sulfo 2 Naphthoic Acid
Established Synthetic Pathways for Compound Elaboration
The synthesis of complex organic molecules like 3-hydroxy-4-sulfo-2-naphthoic acid and its derivatives often involves multi-step processes that require careful control of reaction conditions. Established synthetic pathways typically focus on building the molecule through reliable and well-understood reactions, such as azo coupling, and by carefully selecting appropriate precursors.
Azo Coupling Reactions for Compound Formation
Azo coupling is a fundamental reaction in the synthesis of many dyes and pigments. This reaction involves the coupling of a diazonium salt with an activated aromatic compound, known as a coupling component. In the context of this compound derivatives, this compound can act as the coupling component.
A prominent example is the synthesis of Calconcarboxylic acid, also known as Patton-Reeder Indicator. wikipedia.org This is achieved by coupling diazotized 1-amino-2-naphthol-4-sulfonic acid with 3-hydroxy-2-naphthoic acid. wikipedia.org The resulting structure, 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid, features the characteristic azo linkage (-N=N-) connecting the two naphthalene-based moieties. wikipedia.org
The general procedure for such an azo coupling process involves several key steps. google.com First, the coupling component, in this case, a derivative of 3-hydroxy-2-naphthoic acid, is dissolved in water with a strong base and then precipitated with a strong acid to form a slurry. google.com This slurry is then cooled, and a solution of the diazotized amine is added. google.com The pH is subsequently increased in two stages, first with a strong base and then with a weak base, to facilitate the coupling reaction. google.com
Precursor Design and Reactant Selection
The properties and final structure of the target compound are heavily influenced by the choice of precursors and reactants. For instance, in the synthesis of azo dyes, the selection of the diazo component and the coupling component determines the final color and properties of the dye.
3-Hydroxy-2-naphthoic acid itself serves as a crucial precursor for a variety of compounds. wikipedia.org It is prepared through the Kolbe–Schmitt reaction, which involves the carboxylation of 2-naphthol (B1666908). wikipedia.org This acid is a precursor to numerous anilides, such as Naphthol AS, which are reactive towards diazonium salts, leading to the formation of deeply colored azo compounds. wikipedia.org
The synthesis of various azo dyes illustrates the importance of precursor selection. For example, Lithol Rubine BK is synthesized from 3-hydroxy-2-naphthoic acid, where the azo coupling occurs adjacent to the hydroxyl group. wikipedia.org Similarly, different substituted anilines can be condensed with 3-hydroxy-2-naphthoic acid to produce a range of Naphthol AS derivatives, which in turn can be used to create a wide spectrum of azo dyes. chimia.ch
The following table provides examples of precursors and the resulting compounds:
| Diazo Component | Coupling Component | Resulting Compound |
| Diazotized 1-amino-2-naphthol-4-sulfonic acid | 3-Hydroxy-2-naphthoic acid | Calconcarboxylic acid wikipedia.org |
| Diazotized 4-methyl-2-sulfophenylamine | 3-Hydroxy-2-naphthoic acid | 3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)-2-naphthoic acid chemspider.comnih.gov |
| Diazotized 2-hydroxynaphthylamine | 3-Hydroxy-7-nitronaphthalene-1-sulfonic acid | 3-Hydroxy-4-((2-hydroxynaphthyl)azo)-7-nitronaphthalene-1-sulphonic acid nih.gov |
| Diazotized 2-hydroxynaphthylamine | 3-Hydroxynaphthalene-1-sulfonic acid | 3-Hydroxy-4-((2-hydroxynaphthyl)azo)naphthalene-1-sulphonic acid nih.gov |
| Diazotized 4-sulfophenylamine | 3-Hydroxy-2,7-naphthalenedisulfonic acid | Trisodium 3-hydroxy-4-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate nih.gov |
Advanced Synthetic Approaches and Derivatization Strategies
Beyond the established methods, advanced synthetic approaches focus on the controlled modification of the core structure of this compound to fine-tune its properties for specific applications. These strategies involve the selective functionalization of the naphthalene (B1677914) framework and modification of the existing azo and sulfonic acid groups.
Controlled Functionalization of the Naphthalene Framework
The naphthalene backbone of this compound offers several positions for the introduction of new functional groups. This allows for the synthesis of a diverse range of derivatives with tailored electronic and steric properties.
One approach involves the use of protecting groups to direct reactions to specific sites on the naphthalene ring. For instance, the hydroxyl and carboxylic acid groups can be temporarily protected to allow for selective reactions at other positions on the ring. Subsequent deprotection reveals the final functionalized molecule.
Furthermore, reactions such as halogenation can introduce reactive handles onto the naphthalene ring, which can then be used for further transformations like cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of 6-(2-hydroxyethyl)-1-naphthoic acid, for example, can be achieved through methods like the carbonylation of a halogenated naphthalene precursor.
Modification of Azo and Sulfonic Acid Moieties
The azo group (-N=N-) and the sulfonic acid group (-SO3H) are key functional moieties that significantly influence the properties of this compound and its derivatives.
The azo group can be modified through reduction to yield two separate amine compounds. This can be a useful strategy for breaking down larger molecules or for synthesizing new amine-containing intermediates.
The sulfonic acid group is a strong acid and is typically present as a sulfonate salt under neutral or basic conditions. It plays a crucial role in the water solubility of many azo dyes. The position of the sulfonic acid group on the naphthalene ring can influence the coupling position in azo coupling reactions. jscholaronline.org For example, in the synthesis of bis-azo reactive dyes, the position of the sulfonic acid group on the 3-hydroxynaphthoic acid derivative directs where the second azo coupling occurs. jscholaronline.org
The following table summarizes some derivatization strategies:
| Starting Material | Reagent/Reaction | Modified Moiety | Resulting Compound Type |
| 3-Hydroxy-2-naphthoic acid | Aniline / PCl3 | Carboxylic Acid | Naphthol AS anilide ucj.org.ua |
| 3-Hydroxy-2-naphthoic acid | Ammonia / Heat | Carboxylic Acid | 3-Amino-2-naphthoic acid wikipedia.org |
| Halogenated Naphthalene | Carbon Monoxide / Catalyst | Naphthalene Framework | Naphthoic acid derivative |
| Bis-azo Naphthol Dye | Reduction | Azo Group | Aromatic amines |
Molecular Structure, Electronic Properties, and Spectroscopic Characterization of 3 Hydroxy 4 Sulfo 2 Naphthoic Acid
Advanced Spectroscopic Probes for Structural Elucidation
Spectroscopic methods are indispensable tools for elucidating the molecular structure of 3-Hydroxy-4-sulfo-2-naphthoic acid. Each technique provides specific information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For derivatives of naphthoic acid, both ¹H and ¹³C NMR spectroscopy provide detailed information.
In a study of the related compound 1-hydroxy-4-sulfo-2-naphthoic acid, the ¹H NMR spectrum was used to verify the analysis of the ¹³C spectrum. scispace.com The chemical shifts and coupling constants of the carbon and proton nuclei offer insights into the electronic environment of each atom. For instance, the one-bond carbon-proton couplings in 1-hydroxy-4-sulfo-2-naphthoic acid were found to be between 164.2 and 166.6 Hz, while three-bond couplings were in the range of 8 to 9 Hz. scispace.com Similar detailed analysis of the ¹H and ¹³C NMR spectra of this compound would reveal the specific chemical shifts for each proton and carbon atom, confirming the substitution pattern on the naphthalene (B1677914) ring.
Table 1: Representative NMR Data for Naphthoic Acid Derivatives
| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |
| ¹H | Varies by position | Varies by interaction |
| ¹³C | Varies by position | Varies by interaction |
Note: Specific data for this compound requires experimental determination but can be predicted based on data from similar structures.
Vibrational Spectroscopy (Raman and Infrared) for Functional Group Identification
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of a molecule like this compound would exhibit distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. For example, the O-H stretching of the hydroxyl and carboxylic acid groups would appear as a broad band in the region of 3200-3500 cm⁻¹. The C=O stretching of the carboxylic acid would be observed around 1680–1700 cm⁻¹, and the C–O stretching would appear in the 1250–1300 cm⁻¹ range. The sulfonic acid group would also have characteristic S=O and S-O stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Studies on related naphthoic acid derivatives have utilized Raman spectroscopy to identify key vibrational modes. nih.govresearchgate.net For instance, in the analysis of 1-hydroxy-2-naphthoic acid, the C-H stretching vibrations of the naphthalene ring were observed in both FT-IR and FT-Raman spectra. researchgate.net The in-plane and out-of-plane bending vibrations of the carboxylic acid O-H group are also identifiable. researchgate.net
Table 2: Characteristic Vibrational Frequencies for Functional Groups in Naphthoic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| O-H (Carboxylic Acid & Phenol) | Stretching | 3200-3500 (broad) | |
| C=O (Carboxylic Acid) | Stretching | 1680-1700 | |
| C-O (Carboxylic Acid & Phenol) | Stretching | 1250-1300 | |
| S=O (Sulfonic Acid) | Asymmetric & Symmetric Stretching | ~1350 & ~1175 | |
| S-O (Sulfonic Acid) | Stretching | ~1050 |
Note: The exact positions of the peaks can be influenced by factors such as hydrogen bonding.
Electronic Absorption and Emission Spectroscopy for Optical Characterization
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within the molecule and its optical properties.
Absorption Spectroscopy: The UV-Visible absorption spectrum of this compound is expected to show absorption maxima characteristic of the naphthalene chromophore, with shifts influenced by the attached functional groups. For instance, the sodium salt of 3-hydroxy-2-naphthoic acid exhibits absorption maxima around 390–393 nm. The sulfonic acid and hydroxyl groups can cause shifts in these absorption bands.
Emission (Fluorescence) Spectroscopy: Many naphthalene derivatives are fluorescent. The fluorescence intensity of 3-hydroxy-2-naphthoic acid can be significantly enhanced through the formation of complexes, for example, with zirconium(IV) and β-cyclodextrin. nih.gov This enhancement is accompanied by shifts in the excitation and emission wavelengths, indicating changes in the electronic structure upon complexation. nih.gov The study of its intrinsic fluorescence and how it is affected by its environment can provide valuable information about its excited state properties.
Computational and Theoretical Modeling of Molecular Properties
Computational chemistry offers powerful tools to predict and understand the molecular and electronic properties of compounds like this compound, complementing experimental data.
Density Functional Theory (DFT) for Electronic Structure Prediction
Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules. researchgate.net DFT calculations can provide insights into the optimized geometry, vibrational frequencies, and electronic properties of this compound. researchgate.net
DFT calculations have been successfully applied to study substituted naphthoic acids, providing good correlation between computed and experimental vibrational wavenumbers. nih.gov These calculations can also be used to determine various physicochemical properties such as total energy, chemical hardness, and dipole moment, which are influenced by the substituents on the naphthoic acid core. sciencepg.com
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic transitions. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's stability and reactivity. researchgate.net
For substituted naphthoic acids, the nature of the substituents significantly influences the energies of the HOMO and LUMO. researchgate.net Electron-donating groups, such as the hydroxyl group, tend to raise the HOMO energy, while electron-withdrawing groups, like the sulfonic acid group, can lower the LUMO energy. The analysis of the HOMO and LUMO energy levels and their spatial distribution in this compound would provide valuable information about its charge transfer characteristics and its propensity to participate in chemical reactions. science.gov
Charge Distribution and Bonding Characteristics
A comprehensive analysis of the charge distribution and bonding characteristics of this compound would typically involve quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis. This would provide insights into the electron density distribution across the molecule, the nature of the covalent bonds between its constituent atoms, and the extent of intramolecular interactions, such as hydrogen bonding between the hydroxyl, carboxylic acid, and sulfonic acid groups.
However, a thorough search of scientific databases and computational chemistry literature did not yield specific studies that have performed and published these calculations for this compound. Therefore, no data table on atomic charges or bond orders can be presented.
Geometrical Optimization and Conformational Analysis
The geometrical optimization and conformational analysis of this compound would involve computational methods like Density Functional Theory (DFT) to determine the most stable three-dimensional structure of the molecule. This analysis would identify key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, a conformational search would reveal the different spatial arrangements (conformers) of the flexible substituent groups and their relative energies.
Despite the importance of such information for understanding the molecule's reactivity and interactions, specific studies detailing the optimized geometry and conformational landscape of this compound are not available in the reviewed literature. Consequently, a data table of its geometric parameters cannot be provided.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are crucial for correlating the structural or physicochemical properties of a compound with its biological activity. For this compound, QSAR models could potentially predict its efficacy or toxicity based on calculated molecular descriptors.
The execution of a QSAR study requires a dataset of structurally related compounds with measured biological activities. Searches for QSAR studies specifically including this compound did not return any relevant results. While QSAR studies on other classes of sulfonated naphthalene derivatives exist, the direct application of their findings to this specific molecule would be inappropriate and speculative.
Mechanistic Insights from Theoretical Calculations
Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions and understanding the intrinsic properties of molecules. For this compound, such calculations could provide insights into its reactivity, for example, by modeling its behavior in different chemical environments or its interaction with biological targets. This could involve the calculation of reaction pathways, transition states, and activation energies.
Regrettably, no theoretical studies focused on the mechanistic aspects of this compound could be located in the public domain. Therefore, a discussion on its reaction mechanisms based on theoretical calculations cannot be presented.
Complexation Chemistry and Supramolecular Interactions of 3 Hydroxy 4 Sulfo 2 Naphthoic Acid
Metal Ion Chelation and Coordination Modes
Derivatives of this compound, particularly azo dyes, have been shown to form complexes with divalent metal ions like Copper (Cu²⁺) and Zinc (Zn²⁺). core.ac.uk The coordination can lead to the formation of metallosurfactants, where the metal ion is positioned at the hydrophilic-hydrophobic interface of self-assembled structures like micelles or vesicles. nih.gov The specific geometry of the complex—whether octahedral, square planar, or tetrahedral—depends on the metal ion involved and the coordination environment. nih.govsynthical.com
The ratio in which the ligand binds to a metal ion (stoichiometry) and the strength of that bond (stability) are crucial parameters in coordination chemistry. For azo dye complexes derived from similar naphthoic acid structures, studies have consistently shown a 1:2 metal-to-ligand stoichiometry with divalent cations like Cu²⁺ and Zn²⁺. core.ac.uk This indicates that two ligand molecules coordinate with a single metal ion.
The stability of these metal-ligand complexes often follows the Irving-Williams series, a trend observed for the stability of complexes formed by first-row transition metal ions. ekb.eg Research on the closely related 2-hydroxy-1-naphthoic acid confirms this order. ekb.egekb.eg The stability constants (log K) quantify the equilibrium of the complex formation and are essential for understanding their behavior in solution.
Table 1: Stability Constants and Stoichiometry of Naphthoic Acid-Metal Complexes Data presented for analogous compounds due to limited direct data for 3-Hydroxy-4-sulfo-2-naphthoic acid.
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | log K₁ | log K₂ | Source |
|---|---|---|---|---|---|
| Cu²⁺ | 2-hydroxy-1-naphthoic acid | 1:1 | 8.01 | 6.51 | ekb.eg |
| Ni²⁺ | 2-hydroxy-1-naphthoic acid | 1:1 | 5.81 | 4.39 | ekb.eg |
| Co²⁺ | 2-hydroxy-1-naphthoic acid | 1:1 | 5.48 | 4.11 | ekb.eg |
| Mn²⁺ | 2-hydroxy-1-naphthoic acid | 1:1 | 4.41 | 3.31 | ekb.eg |
| Cu²⁺ | Azo Dye Ligand | 1:2 | - | - | core.ac.uk |
| Zn²⁺ | Azo Dye Ligand | 1:2 | - | - | core.ac.uk |
The formation of metal complexes with this compound is highly dependent on pH. The compound possesses multiple acidic protons on its carboxylic, sulfonic, and hydroxyl groups. The pKa of the parent compound, 3-hydroxy-2-naphthoic acid, is approximately 2.8, indicating that under most environmental pH conditions, it exists in a dissociated, anionic form. oecd.org This deprotonation is critical for chelation, as the anionic oxygen donors form stronger bonds with metal cations.
Studies on related azo dye complexes have found that alkaline conditions, specifically around pH 12, are optimal for achieving the highest absorbance, which signifies maximum complex formation. core.ac.uk This is attributed to the complete deprotonation of the ligand, creating an anionic form that readily attracts and binds with cations. core.ac.uk Similarly, for the chelation of calcium by a related indicator dye, complex formation becomes most prominent at a pH of 12 to 13. wordpress.com
The formation of a metal-ligand complex with this compound can be readily monitored using spectroscopic techniques.
UV-Visible (UV-Vis) Spectroscopy: Chelation typically causes a shift in the absorption maxima (λ_max) of the compound. For instance, the formation of copper and zinc complexes with related azo dyes leads to new absorption bands, and the intensity of these bands is proportional to the complex concentration, following the Beer-Lambert law. core.ac.uk The molar absorptivity for zinc and copper azo dye complexes has been reported as 1.6×10⁴ and 1.2×10⁴ L·mol⁻¹·cm⁻¹, respectively. core.ac.uk The color change observed in metallochromic indicators upon binding to metal ions, such as the shift from blue to pink for a related dye binding to calcium, is a direct result of these spectral changes. wordpress.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides insight into which functional groups are involved in coordination. In studies of Schiff base complexes derived from 3-hydroxy-2-naphthoic hydrazide, the stretching vibration band of the O-H group (around 3472 cm⁻¹) remains in the spectra of the complexes, indicating it does not participate in coordination in that specific case. synthical.com However, shifts in the frequencies of other bands, such as the azomethine (C=N) and carbonyl (C=O) groups, confirm their involvement in chelation with the metal ion. synthical.comacs.org
Interactions with Biological Macromolecules
The structural features of this compound also enable it to interact with large biological molecules, a property that is of interest for various biochemical applications. ontosight.aiontosight.ai
While direct studies on this compound are limited, research on the closely related azo dye Cal-Red, or 3-hydroxy-4-(2-hydroxy-4-sulfo-1-naphthalenyl)azo, provides significant insights into protein interactions. A study using Rayleigh light scattering demonstrated that the addition of proteins like Bovine Serum Albumin (BSA) greatly enhances the scattering signal of Cal-Red at a pH of 4.07. nih.gov
This interaction forms the basis of a sensitive method for protein quantification. nih.gov The binding is characterized by a high binding constant and a large number of binding sites on the protein.
Table 2: Binding Parameters of Cal-Red with Bovine Serum Albumin (BSA)
| Parameter | Value | Source |
|---|---|---|
| Binding Constant (K) | 4.1 x 10⁶ mol⁻¹L | nih.gov |
The mechanism likely involves electrostatic interactions between the negatively charged sulfo group of the dye and positively charged residues on the protein surface, as well as hydrophobic interactions involving the naphthalene (B1677914) rings.
Specific research detailing the direct interaction of this compound with nucleic acids such as DNA or RNA is not extensively documented in the available literature. However, it is a known characteristic of some azo compounds to be involved in biological reactions that include the inhibition of DNA and RNA synthesis. core.ac.uk This suggests a potential for interaction, which could occur through intercalation of the planar naphthalene rings between base pairs of the nucleic acid or through electrostatic interactions with the phosphate (B84403) backbone. Further investigation is required to confirm and characterize such interactions for this specific compound.
Supramolecular Assembly and Host-Guest Chemistry of this compound
The molecular architecture of this compound, featuring a rigid naphthalene core functionalized with hydroxyl, sulfonic acid, and carboxylic acid groups, provides a versatile platform for the construction of intricate supramolecular assemblies and participation in host-guest chemistry. The spatial arrangement and electronic nature of these functional groups dictate the formation of non-covalent interactions that govern the self-assembly processes in the solid state and in solution.
The self-assembly of aromatic carboxylic acids is a well-established principle in supramolecular chemistry, often leading to predictable hydrogen-bonding patterns. nsf.govacs.orgresearchgate.net For this compound, the carboxylic acid moiety can form robust dimeric synthons through pairs of O-H···O hydrogen bonds. Furthermore, the presence of the hydroxyl and sulfonic acid groups introduces additional possibilities for extended hydrogen-bonded networks. The sulfonic acid group, in particular, is a strong proton donor and can form strong hydrogen bonds with suitable acceptor molecules. researchgate.net
In the solid state, the interplay of these hydrogen-bonding interactions, coupled with π-π stacking of the naphthalene rings, can give rise to complex and stable multidimensional supramolecular architectures. The formation of such extended structures is a key aspect of crystal engineering, where the predictable nature of these interactions is utilized to design novel materials with specific properties. mdpi.com
The ability of this compound to engage in multiple non-covalent interactions also makes it a candidate for host-guest chemistry. Its size, shape, and functional groups allow it to act as a guest molecule, fitting into the cavities of various host molecules. The principles of host-guest chemistry rely on molecular recognition, where the host and guest have complementary shapes, sizes, and chemical properties. mun.ca
For instance, the naphthalene unit can be encapsulated within the hydrophobic cavity of cyclodextrins or calixarenes in aqueous solutions. The functional groups on the naphthalene ring can then interact with the rim of the host molecule, further stabilizing the inclusion complex. Such host-guest systems are of interest for applications in sensing, catalysis, and drug delivery. While specific studies on the host-guest chemistry of this compound are not extensively documented, the behavior of similar sulfonated aromatic molecules suggests its potential for forming stable inclusion complexes. science.gov
The following tables summarize the key aspects of the supramolecular and host-guest chemistry of this compound based on the principles observed in related systems.
Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound
| Interaction Type | Participating Functional Groups | Description |
| Hydrogen Bonding (Dimer) | Carboxylic Acid (-COOH) | Formation of a stable eight-membered ring through a pair of O-H···O hydrogen bonds between two molecules. |
| Hydrogen Bonding (Extended) | Carboxylic Acid (-COOH), Hydroxyl (-OH), Sulfonic Acid (-SO₃H) | Formation of one-, two-, or three-dimensional networks through intermolecular hydrogen bonds involving all three functional groups. |
| π-π Stacking | Naphthalene Rings | Attractive, non-covalent interactions between the aromatic rings of adjacent molecules, contributing to the stability of the crystal lattice. |
| van der Waals Forces | Entire Molecule | Weak, short-range electrostatic attractions between all atoms. |
Table 2: Potential Host-Guest Systems Involving this compound as a Guest
| Host Molecule Type | Potential Driving Forces for Complexation | Potential Applications |
| Cyclodextrins | Hydrophobic interactions (naphthalene in cavity), hydrogen bonding (functional groups with rim hydroxyls) | Enhanced solubility, controlled release, chiral recognition. |
| Calixarenes | Hydrophobic and π-π interactions (naphthalene in cavity), ion-dipole and hydrogen bonding with functionalized rims. | Molecular sensing, extraction, catalysis. |
| Metal-Organic Frameworks (MOFs) | Coordination bonds with metal nodes, hydrogen bonding with organic linkers. | Gas storage and separation, catalysis, sensing. |
| Supramolecular Polymers | Hydrogen bonding, π-π stacking, and electrostatic interactions with the polymer backbone. | Stimuli-responsive materials, drug delivery. |
The study of the supramolecular and host-guest chemistry of this compound and its derivatives continues to be an active area of research, with potential for the development of new functional materials and systems.
Advanced Analytical Methodologies and Research Applications of 3 Hydroxy 4 Sulfo 2 Naphthoic Acid
Chromatographic Separation Techniques
Chromatographic methods are paramount for separating complex mixtures and isolating specific compounds. For naphthoic acid derivatives, reversed-phase liquid chromatography is a common and effective approach.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of robust HPLC methods is fundamental for the analysis of naphthoic acid compounds. For the related compound, 3-hydroxy-2-naphthoic acid, a reversed-phase (RP) HPLC method has been established. sielc.com This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.comsielc.com
A key component in method development is the choice of the stationary phase. Columns with low silanol (B1196071) activity, such as Newcrom R1, are utilized to achieve good peak shape and separation. sielc.comsielc.com The development process also involves optimizing the gradient and mobile phase composition to ensure adequate retention and resolution from impurities and other components. A reversed-phase LC method was also developed to determine manufacturing intermediates in D&C Red No. 34, including 3-hydroxy-2-naphthalenecarboxylic acid. popline.org This method demonstrated good linearity (R > 0.999) and recoveries of 103% for 3-hydroxy-2-naphthoic acid. popline.org
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC, an evolution of HPLC utilizing smaller particle-size columns (typically sub-2 µm), offers significant advantages in terms of speed, resolution, and sensitivity. UPLC methods have been successfully developed and validated for the analysis of intermediates in color additives, including 3-hydroxy-2-naphthoic acid. researchgate.netnih.gov These methods provide faster analysis times and improved separation efficiency compared to traditional HPLC. nih.gov
Validation studies for UPLC methods demonstrate their reliability for quantitative analysis. For instance, a UPLC method for intermediates in D&C Red No. 6 and D&C Red No. 7 showed excellent linearity with an average R² of 0.9994 and recoveries between 96-106%. researchgate.netnih.gov The enhanced sensitivity of UPLC is reflected in its low limits of detection (LOD) and quantification (LOQ).
| Parameter | Result for 3-hydroxy-2-naphthoic acid Analysis | Reference |
| Linearity (R²) | >0.999 | researchgate.net |
| Recovery | 98-103% | researchgate.net |
| Limit of Detection (LOD) | 0.002-0.02% | researchgate.net |
| Relative Standard Deviation (RSD) | 0.7-2.2% | researchgate.net |
These UPLC applications are crucial for batch certification of color additives by regulatory bodies like the U.S. Food and Drug Administration, ensuring that products meet strict specifications for impurities. researchgate.netresearchgate.net The UPLC method provides sharper peaks and better separation, and is less labor-intensive than older techniques. researchgate.net
Strategies for Impurity Profiling and Preparative Scale Isolation
Impurity profiling is essential for ensuring the purity and safety of chemical products. A common impurity in the production of 3-hydroxy-2-naphthoic acid (also known as BON acid) is 2-naphthol (B1666908). researchgate.net An effective strategy for the selective removal of this impurity involves a hollow fiber supported liquid membrane (HFSLM) technique using tributyl phosphate (B84403) (TBP) as an extractant. researchgate.net
This purification process is based on the significant difference in the distribution coefficient between 2-naphthol and BON acid. researchgate.net The separation is optimized within a pH range of 7-9. researchgate.net HFSLM experiments have demonstrated that it is possible to achieve separation factors greater than 200, leading to a substantially purer form of BON acid. researchgate.net Furthermore, the scalability of reversed-phase liquid chromatography methods allows them to be adapted for preparative scale isolation, enabling the purification of larger quantities of the target compound or the isolation of specific impurities for characterization. sielc.comsielc.com
Spectrometric Quantification and Detection Methods
Spectrometric techniques are widely used for the quantification and detection of chemical compounds based on their interaction with light.
Rayleigh Light Scattering for Quantitative Analysis
Rayleigh Light Scattering (RLS) is a spectrometric technique that can be used for the quantitative analysis of certain molecules. Research on Cal-Red, or 3-hydroxy-4-(2-hydroxy-4-sulfo-1-naphthalenyl)azo-2-naphthalenecarboxylic acid, a derivative of the core structure, has shown its utility in protein determination via RLS. researchgate.net The principle of this method is that the inherently weak RLS signal of Cal-Red is significantly enhanced upon binding to proteins. researchgate.net
This enhancement forms the basis of a sensitive quantitative assay. At an optimal pH of 4.07, the increase in RLS intensity is proportional to the protein concentration. researchgate.net This method is noted for being rapid, simple, and highly sensitive, with a detection range for bovine serum albumin (BSA) between 0.45 and 36.9 µg/mL. researchgate.net
| Parameter | Finding for Cal-Red and BSA Interaction | Reference |
| Optimal pH | 4.07 | researchgate.net |
| Binding Constant (K) | 4.1 x 10⁶ mol⁻¹ L | researchgate.net |
| Maximum Binding Number (N) | 143 | researchgate.net |
Application in Spectrophotometric and Fluorimetric Assays
Naphthoic acid derivatives are effective reagents in both spectrophotometric and fluorimetric assays due to their chromophoric and fluorophoric properties.
Spectrophotometry: The structural analog, 1-hydroxy-4-sulpho-2-naphthoic acid, has been proposed as a spectrophotometric reagent for the determination of iron. nih.gov It forms a red-brown chelate with iron at pH 8, which can be measured at a wavelength of 500-520 nm, a region where the reagent itself does not absorb light. nih.gov This method is reported to be more sensitive and accurate for iron analysis than other common reagents like 5-sulphosalicylic acid. nih.gov
Fluorimetry: A spectrofluorimetric method has been developed for the determination of 3-hydroxy-2-naphthoic acid. nih.gov This method is based on the significant fluorescence enhancement observed upon the formation of a ternary complex between 3-hydroxy-2-naphthoic acid, zirconium (IV), and β-cyclodextrin. nih.gov The formation of this 1:2:1 (acid:Zr:β-CD) complex leads to a linear response over a concentration range of 20-2000 ng/mL, with a calculated detection limit of 17 ng/mL. nih.gov This sensitive assay has been successfully applied to determine the compound in river water samples after a solid-phase extraction cleanup step. nih.gov Another probe, 3-hydroxy-2-naphthoic hydrazide, has been used for the fluorescent detection of cyanide and aluminum ions. nih.gov
Interferences and Masking Agent Strategies in Analytical Systems
In analytical systems, particularly in complexometric titrations, the utility of indicators derived from 3-hydroxy-4-sulfo-2-naphthoic acid can be compromised by the presence of interfering ions. A prominent derivative, 2-hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid, also known as Calconcarboxylic acid, is frequently used for the determination of calcium and magnesium. ajevonline.orgwikipedia.orgrsc.org The accuracy of these titrations is susceptible to interference from various metal ions that can also form complexes with the indicator or the titrant, leading to erroneous results.
Common interfering ions include iron (Fe), aluminum (Al), manganese (Mn), lead (Pb), bismuth (Bi), zinc (Zn), cadmium (Cd), mercury (Hg), silver (Ag), arsenic (As), tin (Sn), and antimony (Sb). ajevonline.org The presence of iron and aluminum ions can "block" the indicator, preventing a sharp and accurate color change at the endpoint.
To mitigate these interferences, specific masking agent strategies are employed. Masking agents are chemical substances that react with interfering ions to form stable complexes, effectively preventing them from participating in the primary titration reaction. For instance, triethanolamine (B1662121) is an effective masking agent for iron, aluminum, and manganese. ajevonline.org In some cases, a combination of potassium cyanide (KCN) and triethanolamine is used to mask iron and aluminum. For a broader range of metallic interferences, including lead, bismuth, zinc, cadmium, mercury, silver, arsenic, tin, and antimony, 2,3-dimercaptopropanol can be utilized as the masking agent. ajevonline.org
When using triethanolamine as a masking agent in magnesium determinations at a pH of 10, a yellow color may sometimes develop. This can be resolved by adding small amounts of potassium hydroxide (B78521) to decolorize the solution without affecting the accuracy of the determination. ajevonline.org The selection of an appropriate masking strategy is crucial for ensuring the precision and reliability of analytical methods that use indicators based on this compound.
Table 1: Interfering Ions and Corresponding Masking Agents in Analytical Systems
| Interfering Ion(s) | Masking Agent(s) | Analytical Context |
|---|---|---|
| Iron (Fe), Aluminum (Al), Manganese (Mn) | Triethanolamine | Complexometric titration of Calcium and Magnesium ajevonline.org |
| Iron (Fe), Aluminum (Al) | Triethanolamine and Potassium Cyanide | Complexometric titration |
Role as Analytical Reference Standards
While this compound itself is a precursor, its derivatives, most notably 2-hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid (Calconcarboxylic acid), serve a critical role as analytical reagents, which are functionally equivalent to reference standards in many applications. wikipedia.orgsdfine.com These reagents are essential for achieving accuracy and consistency in chemical analysis.
Calconcarboxylic acid is commercially available as an "analytical reagent" (AR) grade chemical, indicating a high level of purity suitable for quantitative analysis and research. sdfine.com It is often sold as a diluted mixture with potassium sulfate (B86663) (K2SO4) to ensure stability and facilitate handling in laboratory settings. calpaclab.com The use of such standardized preparations is vital for the reproducibility of analytical methods, such as the EDTA titration of calcium, where the indicator's purity directly impacts the sharpness and accuracy of the endpoint determination. rsc.orgsigmaaldrich.com
The importance of purity is highlighted in research where purified samples of Calconcarboxylic acid were used to spectrophotometrically determine fundamental chemical constants, such as acid dissociation constants and chelate stability constants for calcium. rsc.org Such characterizations are fundamental to understanding the indicator's mechanism and optimizing its performance in various analytical matrices. The availability of high-purity grades allows laboratories to perform reliable and validated analytical procedures, from routine quality control to advanced research.
Table 2: Application of this compound Derivatives as Analytical Reagents
| Compound Name | Role/Grade | Common Application |
|---|---|---|
| 2-hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid (Calconcarboxylic acid) | Analytical Reagent (AR) sdfine.com | Metallochromic indicator for complexometric titration of calcium wikipedia.orgrsc.org |
Functional Applications in Advanced Materials and Chemical Technologies
Development of Chemical Sensors and Indicators
The specific arrangement of functional groups in 3-hydroxy-4-sulfo-2-naphthoic acid and related compounds makes them excellent candidates for use in chemical sensors and indicators. ontosight.ai These molecules can exhibit changes in their optical properties, such as color or fluorescence, upon interaction with specific analytes. ontosight.ai
Selective Sensing of Metal Ions
A prominent application of this compound derivatives is in the complexometric titration and colorimetric detection of metal ions. sdfine.comottokemi.com One such derivative, known as Calconcarboxylic acid or Patton-Reeder Indicator, is widely used for determining calcium ion concentrations. ottokemi.comwikipedia.org
In the absence of calcium ions, the indicator is blue. wikipedia.org Upon forming a complex with calcium, the color changes to pink or red. wikipedia.org The subsequent addition of a stronger chelating agent, like EDTA, which forms a more stable complex with calcium, reverts the indicator to its original blue color, signaling the titration's endpoint. wikipedia.org
This colorimetric response is also utilized for the detection of other metal ions. For instance, a derivative of this compound serves as a chelatometric reagent for uranium (UO₂²⁺), exhibiting a maximum absorbance at a different wavelength than when complexed with calcium. dojindo.co.jp However, the presence of other metal ions such as aluminum, copper, iron(III), and nickel can interfere with the detection of calcium and may need to be masked using agents like potassium cyanide or triethanolamine (B1662121). dojindo.co.jp
Table 1: Metal Ion Sensing with this compound Derivatives
| Derivative Name | Target Ion | pH | Color Change/λmax |
|---|---|---|---|
| Calconcarboxylic acid | Ca²⁺ | 12-13 | Blue to Pink/Red |
| NN indicator | Ca²⁺ | 12 | λmax = 470 nm |
Biological Sensing Applications (e.g., protein detection)
Derivatives of this compound have also found utility in biological sensing, particularly in the detection and quantification of proteins. A notable example is the use of a derivative called Cal-Red in a method based on Rayleigh light scattering (RLS). nih.gov
At a specific pH (4.07), the weak RLS signal of Cal-Red is significantly enhanced upon the addition of proteins. nih.gov This phenomenon forms the basis of a rapid and sensitive method for protein determination. nih.gov Research has shown this technique to be effective for quantifying proteins like bovine serum albumin (BSA) and total protein in human serum samples with high sensitivity and minimal interference from other substances. nih.gov The study determined a binding constant of 4.1x10⁶ mol⁻¹L and a maximum of 143 binding sites for Cal-Red to BSA. nih.gov
Contributions to Dye and Pigment Chemistry
The molecular structure of this compound makes it a valuable precursor in the synthesis of azo dyes and pigments. wikipedia.org The presence of the azo group (-N=N-) is responsible for the vibrant colors of these compounds. ontosight.ai
Azo Dye Synthesis and Colorimetric Properties
Azo dyes are synthesized through a process called azo coupling, where a diazotized amine is reacted with a coupling component, such as 3-hydroxy-2-naphthoic acid. wikipedia.org The resulting dyes, which can be further modified with sulfonic acid groups for water solubility, exhibit a range of colors. ontosight.airesearchgate.net For example, Lithol Rubine BK, a red pigment, is synthesized from 3-hydroxy-2-naphthoic acid. wikipedia.orgnih.gov
The colorimetric properties of these dyes can be influenced by the chemical environment, such as the solvent and pH. researchgate.net The absorption spectra of these dyes are studied to understand their color characteristics under different conditions. researchgate.net The synthesis of new disazo dyes by coupling diazotized compounds with derivatives of 3-hydroxynaphthalene-2-carboxylic acid has also been explored to create dyes with high color intensity. jscholaronline.org
Table 2: Examples of Azo Dyes Derived from 3-Hydroxy-2-naphthoic Acid Precursors
| Dye/Pigment Name | Precursors | Color |
|---|---|---|
| Lithol Rubine BK | 3-hydroxy-2-naphthoic acid and 2-amino-5-methylbenzenesulfonic acid | Red |
Performance Characteristics in Material Coloration
Azo dyes derived from this compound are used to color various materials, including textiles and leather. researchgate.netredalyc.org The performance of these dyes is evaluated based on several factors, including their fastness properties, which indicate their resistance to fading from light, washing, and rubbing. redalyc.org
Advanced Functional Materials Integration
Beyond traditional applications, this compound and its derivatives are being integrated into advanced functional materials. Their unique optical and chemical properties make them suitable for creating materials with specialized functions. ontosight.ai
For example, these compounds are used in the development of luminescent materials for lighting and display technologies. ontosight.ai They can also act as heterogeneous catalysts in various chemical reactions. ontosight.ai Furthermore, the ability of these compounds to form coordination polymers or metal-organic frameworks (MOFs) by linking metal centers opens up possibilities for creating one-, two-, or three-dimensional structures with interesting optical, electrical, and magnetic properties. ontosight.ai
Surface Modification of Inorganic Materials
Research data specifically detailing the application of this compound for the surface modification of inorganic materials is not available in the reviewed scientific literature.
Hybrid Material System Development
Detailed research findings on the use of this compound in the development of hybrid material systems are not present in the surveyed literature.
Corrosion Inhibition Research and Mechanisms
While direct studies on this compound as a corrosion inhibitor are limited, extensive research has been conducted on a closely related derivative, 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid (HHSNNA) . These studies provide valuable insights into the potential corrosion inhibition mechanisms.
Investigations into HHSNNA have demonstrated its effectiveness as a corrosion inhibitor for C38 steel in a 1 M hydrochloric acid solution. lab-chemicals.com The inhibitory properties of HHSNNA are attributed to the presence of oxygen, sulfur, and nitrogen atoms, along with multiple aromatic rings in its structure. lab-chemicals.com These features facilitate the adsorption of the molecule onto the metal surface, forming a protective film that mitigates corrosion. lab-chemicals.comnih.gov The inhibition efficiency of HHSNNA has been found to be concentration-dependent, with a significant decrease in the corrosion rate observed as the concentration of the inhibitor increases. lab-chemicals.com
Electrochemical Studies of Inhibition Efficiency
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been pivotal in quantifying the inhibition efficiency of HHSNNA. lab-chemicals.comnih.gov
Potentiodynamic polarization measurements have shown that HHSNNA acts as a mixed-type inhibitor with a predominant control over the cathodic reaction. lab-chemicals.com The presence of HHSNNA in the corrosive medium leads to a decrease in the corrosion current density (Icorr).
EIS studies have further corroborated the inhibitory action of HHSNNA. The Nyquist plots for C38 steel in 1 M HCl with varying concentrations of HHSNNA show an increase in the diameter of the semicircle, indicating an increase in the charge transfer resistance (Rct) and consequently, a higher inhibition efficiency. nih.gov The inhibition efficiency (E%) can be calculated from both potentiodynamic polarization and EIS data. Research has shown that the inhibition efficiency of HHSNNA on C38 steel in 1 M HCl can reach up to 93.8% at a concentration of 10⁻³ M. lab-chemicals.comnih.gov
Table 1: Inhibition Efficiency of HHSNNA on C38 Steel in 1 M HCl at 298 K
| Concentration of HHSNNA (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (E%) |
|---|---|---|
| 0 | 1.15 | - |
| 10⁻⁶ | 0.52 | 54.8 |
| 10⁻⁵ | 0.29 | 74.8 |
| 10⁻⁴ | 0.15 | 87.0 |
| 10⁻³ | 0.07 | 93.8 |
Data sourced from gravimetric measurements. lab-chemicals.com
Table 2: Electrochemical Parameters for C38 Steel in 1 M HCl in the Absence and Presence of HHSNNA
| Concentration of HHSNNA (M) | Icorr (µA/cm²) | E% | Rct (Ω cm²) |
|---|---|---|---|
| Blank | 950 | - | 45 |
| 10⁻⁶ | 350 | 63.2 | 120 |
| 10⁻⁵ | 180 | 81.1 | 230 |
| 10⁻⁴ | 95 | 90.0 | 450 |
| 10⁻³ | 58 | 93.9 | 780 |
Data sourced from potentiodynamic polarization and EIS measurements. nih.gov
Adsorption Behavior and Surface Interactions
The mechanism of corrosion inhibition by HHSNNA is primarily based on its adsorption onto the steel surface. lab-chemicals.com The adsorption behavior of HHSNNA molecules on the C38 steel surface in a 1 M HCl solution has been found to follow the Langmuir adsorption isotherm. lab-chemicals.comnih.gov This indicates the formation of a monolayer of the inhibitor on the metal surface. lab-chemicals.com
The adsorption process involves the interaction of the heteroatoms (O, S, N) and the π-electrons of the aromatic rings of the HHSNNA molecule with the vacant d-orbitals of the iron atoms on the steel surface. This interaction leads to the formation of a stable, protective film that isolates the metal from the corrosive environment. lab-chemicals.com
Future Directions and Emerging Research Frontiers
Exploration of Novel Reaction Pathways and Catalyst Design
The synthesis of 3-Hydroxy-4-sulfo-2-naphthoic acid, while theoretically straightforward, opens avenues for significant innovation in synthetic methodology. The foundational precursor, 3-hydroxy-2-naphthoic acid, is commercially produced via the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol (B1666908). wikipedia.orgchemicalbook.com The subsequent introduction of a sulfonic acid group at the C4 position, ortho to the hydroxyl group, presents a key challenge.
Current research on the sulfonation of naphthol derivatives indicates that the reaction conditions can heavily influence the position of substitution. chemicalbook.com For instance, sulfonation of 2-naphthol at lower temperatures tends to yield 2-naphthol-1-sulfonic acid, while higher temperatures favor the formation of 2-naphthol-8-sulfonic acid. Directing the sulfonation to the C4 position of 3-hydroxy-2-naphthoic acid would likely require bespoke catalyst design.
Future research will likely focus on the development of regioselective catalysts that can efficiently direct the sulfonation to the desired C4 position. This could involve the use of sterically hindered sulfonating agents or template-directed synthesis, where a catalyst temporarily binds to the substrate to guide the reaction. The use of sulfonic acid groups as both protecting and activating groups in reactions like the Sandmeyer reaction has been demonstrated, suggesting their utility in complex synthetic sequences. mdpi.com
Furthermore, catalysis using phosphorus(III) compounds has been shown to be effective in the synthesis of anilides from 3-hydroxy-2-naphthoic acid, indicating the potential for exploring novel catalytic systems for other transformations of this molecule. ucj.org.ua The development of more efficient and selective synthetic routes will be crucial for making this compound and its derivatives more accessible for further research and application.
Development of Advanced Computational Models for Predictive Research
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental research. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the compound's electronic structure, spectroscopic characteristics, and reaction mechanisms. sciencepublishinggroup.comresearchgate.net
Predict Reactivity: Determine the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new synthetic transformations.
Simulate Spectroscopic Data: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.
Model Intermolecular Interactions: Understand how the molecule might interact with other molecules, such as solvents, catalysts, or biological targets. This is particularly relevant for predicting its behavior in material science and biomedical applications. nih.gov
The table below summarizes key physicochemical parameters that can be predicted using computational models, based on studies of similar ortho-substituted naphthoic acids. researchgate.net
| Predicted Property | Significance |
| Total Energy | Indicates the overall stability of the molecule. |
| HOMO-LUMO Gap | Relates to the electronic excitability and chemical reactivity of the molecule. |
| Dipole Moment | Provides insight into the polarity of the molecule and its potential for intermolecular interactions. |
| Electron Affinity & Ionization Potential | Determines the ease with which the molecule can accept or donate an electron, respectively. |
By leveraging these predictive models, researchers can screen potential applications and synthetic pathways in silico, saving significant time and resources in the laboratory.
Expansion into Niche Analytical and Material Science Applications
The unique trifunctional nature of this compound makes it a promising candidate for a variety of specialized applications in analytical chemistry and material science. The combination of a carboxylic acid, a hydroxyl group, and a sulfonic acid group on a rigid naphthalene (B1677914) backbone provides multiple points for modification and interaction.
In analytical chemistry , the sulfonic acid group imparts water solubility, while the hydroxynaphthoic acid moiety can act as a fluorescent reporter or a chelating agent for metal ions. Naphthalene derivatives are known to be useful in the development of optical sensors. jst.go.jp The specific substitution pattern of this compound could lead to selective sensors for specific metal ions or small molecules.
In material science , functionalized naphthalene derivatives are building blocks for a wide range of materials. acs.orglifechemicals.com Potential applications for this compound include:
Luminescent Materials: Naphthalene-based compounds are often fluorescent. ontosight.aibohrium.com By modifying the functional groups of this compound, it may be possible to tune its emission properties for applications in organic light-emitting diodes (OLEDs) or fluorescent probes.
Polymers and Coordination Frameworks: The carboxylic acid and hydroxyl groups can serve as anchor points for polymerization or for the construction of metal-organic frameworks (MOFs). ontosight.ai The sulfonic acid group could then be used to tune the properties of the resulting material, such as its hydrophilicity or ion-exchange capacity.
Functional Coatings: The compound could be incorporated into coatings to provide specific properties, such as hydrophilicity, antistatic behavior, or UV protection.
The exploration of these niche applications is still in its early stages and represents a significant growth area for research into this compound.
Interdisciplinary Collaborations and Synergistic Research Opportunities
The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, bridging chemistry, biology, and materials science. The structural motifs present in the molecule are found in compounds with known biological activity, suggesting potential avenues for biomedical research.
For example, hydroxynaphthoic acids have been identified as potent modulators of endoplasmic reticulum (ER) stress, acting as chemical chaperones. nih.gov Other naphthalene derivatives have been shown to interact with the aryl hydrocarbon receptor (AhR), a key regulator of cellular responses to environmental stimuli. dioxins.com These findings suggest that this compound and its derivatives could be investigated for their potential as therapeutic agents.
Collaboration between synthetic chemists, computational chemists, biologists, and material scientists will be essential to fully realize the potential of this compound. Synthetic chemists can create libraries of related compounds, which can then be screened for biological activity by biologists. Computational chemists can provide insights into the structure-activity relationships, guiding the design of more potent and selective compounds. sciencepublishinggroup.comresearchgate.net Material scientists can then leverage these findings to develop new functional materials with tailored properties. rsc.org
Such synergistic collaborations will not only accelerate the pace of discovery but also open up entirely new and unforeseen applications for this compound and the broader class of functionalized naphthalene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
